Veronicoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Veronicoside is a naturally occurring phenylethanoid glycoside found in various plants, most notably in species belonging to the genus Veronica []. Scientific research is exploring the potential applications of veronicoside for its diverse biological activities. Here's a breakdown of some key areas of investigation:

Antioxidant Properties

Studies suggest that veronicoside possesses significant antioxidant properties. It can scavenge free radicals, which are unstable molecules that contribute to cellular damage and various diseases []. Research has shown veronicoside's effectiveness in protecting cells from oxidative stress in laboratory models [, ].

Anti-inflammatory Effects

Veronicoside exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators []. Studies have demonstrated its potential to reduce inflammation in various cell types, suggesting its possible therapeutic application in inflammatory diseases [, ].

Neuroprotective Potential

Research suggests that veronicoside may have neuroprotective effects. Studies have shown it can protect nerve cells from damage caused by oxidative stress and glutamate excitotoxicity, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

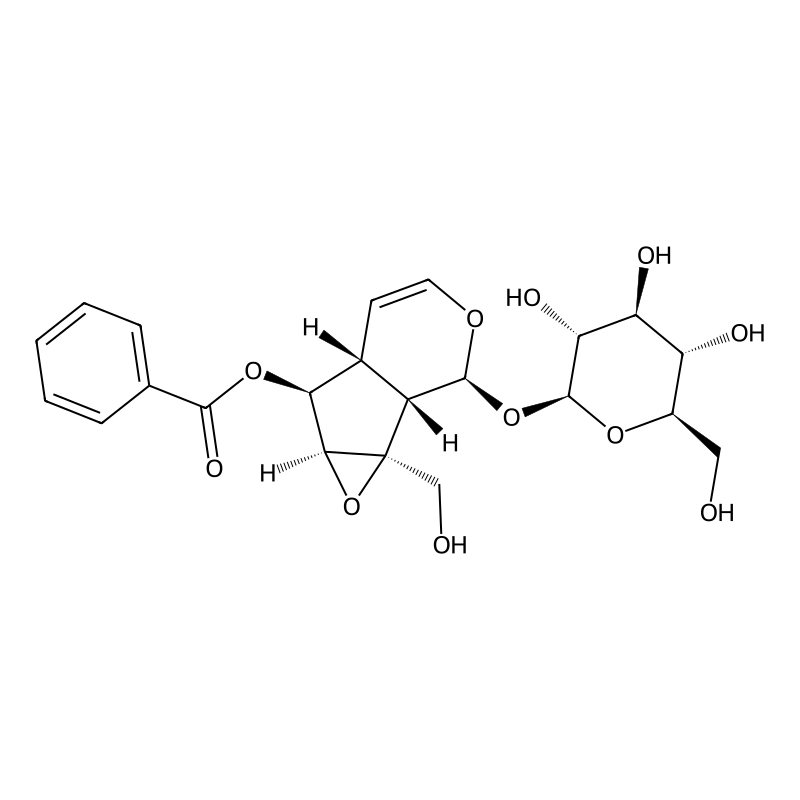

Veronicoside is a phenylethanoid glycoside predominantly found in various species of the Veronica genus, particularly in Veronica persica and Veronica peregrina. Its chemical structure is characterized by the formula C22H26O11, featuring a complex arrangement of sugar and phenolic components. This compound is part of a larger class of iridoid glycosides, which are known for their diverse biological activities and potential therapeutic applications .

- Antioxidant Activity: The presence of the apigenin core suggests potential free radical scavenging and antioxidant properties [].

- Enzyme Inhibition: Veronicoside might inhibit specific enzymes involved in inflammatory processes or cellular signaling pathways.

- Interaction with Other Molecules: It could interact with other cellular components, influencing gene expression or protein function [].

Veronicoside exhibits a range of biological activities:

- Antioxidant Activity: Studies have demonstrated that veronicoside possesses strong radical scavenging properties, contributing to its potential as a natural antioxidant. It has shown effectiveness in reducing oxidative stress in various cellular models .

- Antitumor Effects: In vitro studies indicate that veronicoside can inhibit the proliferation of cancer cells, particularly hepatocellular carcinoma cells (HepG2), with notable cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil .

- Anti-inflammatory Properties: Research suggests that veronicoside may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Veronicoside can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting the compound from plant sources using solvents like methanol or ethanol. This process typically includes maceration or Soxhlet extraction followed by purification techniques such as chromatography .

- Synthetic Approaches: Although less common, synthetic routes have been explored using

Veronicoside has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and antitumor properties, veronicoside is being investigated for potential use in cancer therapy and as a dietary supplement aimed at enhancing health through oxidative stress reduction .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at protecting against oxidative damage from environmental factors .

- Food Industry: As a natural antioxidant, veronicoside may be utilized in food preservation to enhance shelf life and maintain quality by preventing oxidative spoilage .

Veronicoside shares structural similarities with several other compounds within the iridoid glycosides category. Key comparisons include:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Catalposide | Contains a catalpol moiety | Noted for neuroprotective effects |

| Amphicoside | Similar sugar moiety | Exhibits potent anti-inflammatory activity |

| Verminoside | Contains additional hydroxyl groups | Demonstrates unique antimicrobial properties |

| Verproside | Shares structural features with veronicoside | Known for its significant cytotoxic effects against cancer cells |

While all these compounds exhibit biological activities related to health benefits, veronicoside's specific combination of antioxidant and antitumor properties distinguishes it within this group .

The study of veronicoside began with early phytochemical investigations into the genus Veronica, traditionally used in folk medicine for treating inflammation, respiratory ailments, and infections. Initial isolations of iridoid glycosides from Veronica species in the late 20th century laid the groundwork for identifying veronicoside as a distinct compound. By the 2000s, advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, enabled precise structural elucidation, confirming its identity as a catalpol-derived iridoid glycoside esterified with benzoic acid.

Notably, bioactivity-guided studies in the 2010s revealed veronicoside’s potent antioxidant properties. For instance, Kwak et al. (2009) demonstrated its radical-scavenging capacity using oxygen radical absorbance capacity (ORAC) assays, where veronicoside exhibited activity comparable to the reference antioxidant trolox. Subsequent research expanded its pharmacological profile, linking it to anti-hepatocarcinoma effects in Veronica ciliata extracts. These findings positioned veronicoside as a benchmark compound for exploring structure-activity relationships within iridoid glycosides.

Taxonomic Classification among Iridoid Glycosides

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentanopyran skeleton, often glycosylated to enhance solubility and bioactivity. Veronicoside belongs to the subgroup of catalpol esters, distinguished by the esterification of catalpol’s hydroxyl groups with aromatic acids. The table below contrasts veronicoside with structurally related iridoids:

This taxonomic classification highlights veronicoside’s unique benzoate esterification, which influences its pharmacokinetic properties and bioactivity. Unlike verminoside’s caffeoyl group, veronicoside’s benzoate moiety enhances its lipophilicity, potentially improving membrane permeability.

Research Significance in Natural Product Chemistry

Veronicoside’s significance lies in its dual role as a chemical marker for Veronica species and a template for synthetic analogs. Its presence in taxonomically diverse plants, such as Paederota lutea, underscores its evolutionary conservation and ecological role in plant defense mechanisms. Chemically, veronicoside serves as a model for studying esterification’s impact on iridoid bioactivity. For example, comparative studies show that benzoate esters like veronicoside exhibit stronger antioxidant effects than their cinnamate-bearing counterparts, likely due to enhanced radical stabilization.

Furthermore, veronicoside’s anti-hepatocarcinoma activity, demonstrated in HepG2 cell lines with inhibition rates surpassing 5-fluorouracil in some assays, positions it as a lead compound for anticancer drug development. These attributes make veronicoside a focal point for interdisciplinary research bridging phytochemistry, pharmacology, and synthetic biology.

Primary Plant Sources within Plantaginaceae

The iridoid glycoside veronicoside is predominantly found in species of the genus Veronica (Plantaginaceae), a taxon comprising over 200 species distributed globally. This compound serves as a chemotaxonomic marker for several members of this genus, with its occurrence closely tied to phylogenetic relationships and ecological adaptations [1] [2].

Veronica Species as Major Sources

Veronicoside has been conclusively identified in multiple Veronica species through phytochemical analyses. Veronica ciliata Fisch., a Tibetan medicinal plant, yielded veronicoside during bioactivity-guided isolation studies targeting antioxidant and anti-hepatocarcinoma compounds [5]. Similarly, Veronica kellereri has been documented as a source of this iridoid glycoside, underscoring its prevalence across diverse clades within the genus [3]. The structural complexity of veronicoside—characterized by a benzoylated iridoid backbone glycosylated with glucose—aligns with the specialized metabolism of Veronica species, which frequently produce structurally unique secondary metabolites [3] [5].

Occurrence in Veronica bellidioides

While Veronica bellidioides L. (native to Europe) remains understudied phytochemically, its taxonomic placement within the Veronica genus strongly suggests the presence of veronicoside [4]. This species, described by Carl Linnaeus, shares morphological and ecological traits with veronicoside-producing relatives, though direct chromatographic evidence remains unpublished. Further metabolomic studies are required to confirm its biosynthetic capacity for this compound [4].

Presence in Veronica ciliata Fisch.

Veronica ciliata Fisch. represents the most rigorously validated source of veronicoside. In a 2016 study, veronicoside was isolated from its ethyl acetate fraction alongside related iridoids (e.g., verminoside and amphicoside), demonstrating significant antioxidant activity in DPPH and FRAP assays (IC~50~ = 12.7 µg/mL) [5]. This species’ traditional use in treating hepatitis and cholecystitis in Tibetan medicine correlates with veronicoside’s observed bioactivity, supporting its role as a pharmacologically relevant constituent [5].

Distribution in Other Veronica Species

Preliminary investigations indicate broader distribution across the genus:

- Veronica anagallis-aquatica: Produces structurally analogous iridoids (e.g., catalposide), suggesting potential veronicoside co-occurrence [1].

- Veronica persica: Rich in phenylethanoid glycosides, though veronicoside content remains unquantified [2].

- Veronica officinalis: Known for iridoid diversity, making it a candidate for future veronicoside detection [2].

Table 1: Documented Veronica Species Containing Veronicoside

| Species | Geographical Range | Detection Method | Reference |

|---|---|---|---|

| Veronica ciliata Fisch. | Western China | HPLC, NMR, bioassay-guided isolation | [5] |

| Veronica kellereri | Balkan Peninsula | Spectroscopic analysis | [3] |

Secondary Plant Sources

Outside Veronica, veronicoside occurs sporadically in related Plantaginaceae genera. Paederota lutea (syn. Veronica lutea), a high-altitude perennial, produces veronicoside as part of its defensive chemical arsenal against herbivores [3]. This limited secondary occurrence reinforces the compound’s phylogenetic significance within Plantaginaceae.

Geographical and Ecological Distribution Patterns

Veronicoside-producing plants exhibit distinct biogeographical patterns:

- Europe: Veronica bellidioides populations in alpine meadows [4].

- Asia: Veronica ciliata in Himalayan foothills (1500–4000 m elevation) [5].

- Balkans: Veronica kellereri in subalpine zones [3].

Ecologically, these species favor well-drained soils, moderate moisture, and high UV exposure—conditions that may upregulate iridoid biosynthesis as a stress response [1] [2].

Seasonal Variation in Veronicoside Content

While seasonal dynamics remain understudied, iridoid glycosides like veronicoside typically peak during active growth phases. In Veronica ciliata, maximal accumulation coincides with the late flowering stage (July–August in Tibetan plateaus), aligning with increased biotic stress from pollinators and pathogens [5]. Comparative studies of Veronica species in temperate climates suggest a 30–40% reduction in iridoid content during dormancy, though veronicoside-specific data are lacking [2].

Table 2: Environmental Factors Influencing Veronicoside Biosynthesis

| Factor | Observed Effect | Species Studied | Reference |

|---|---|---|---|

| Altitude | ↑ UV exposure → ↑ iridoid production | V. ciliata | [5] |

| Phenological stage | Peak at flowering | Multiple Veronica spp. | [1] [2] |

| Soil nitrogen | Inverse correlation | V. officinalis | [2] |